

Dalazatide: Application Notes and Protocols for Chronic Inflammatory Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Dalazatide**, a selective Kv1.3 potassium channel inhibitor, in preclinical chronic inflammatory models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of **Dalazatide** in autoimmune and inflammatory diseases.

Introduction

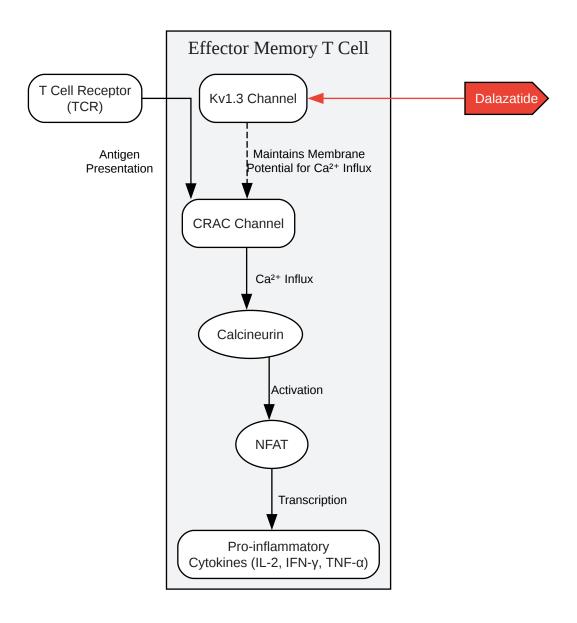
Dalazatide (formerly ShK-186) is a synthetic peptide derived from the sea anemone Stichodactyla helianthus. It is a potent and selective blocker of the voltage-gated potassium channel Kv1.3.[1][2] This channel is highly expressed on chronically activated effector memory T cells (TEM), which are key mediators in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis.[1][3][4] By inhibiting Kv1.3, Dalazatide suppresses the activation and proliferation of these pathogenic T cells without causing broad immunosuppression, making it a promising therapeutic candidate for chronic inflammatory conditions.[5][6]

Mechanism of Action: Kv1.3 Inhibition in Effector Memory T Cells

The activation of TEM cells relies on a sustained influx of calcium (Ca2+) into the cell. This process is maintained by the efflux of potassium (K+) ions through potassium channels, which



helps to maintain the electrochemical gradient necessary for Ca2+ entry.[2][5] Effector memory T cells upregulate the expression of Kv1.3 channels upon chronic activation.[2] **Dalazatide** selectively binds to and blocks these Kv1.3 channels, leading to a reduction in K+ efflux. This, in turn, depolarizes the cell membrane, diminishes the driving force for Ca2+ influx, and ultimately dampens the activation, proliferation, and pro-inflammatory cytokine production of pathogenic TEM cells.[3][5]



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Caption: **Dalazatide**'s mechanism of action in T cells.



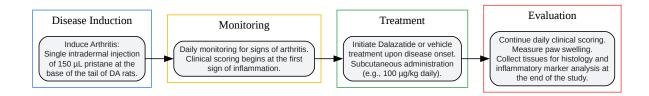
Experimental Protocols for Chronic Inflammatory Models

Dalazatide has shown efficacy in various preclinical models of chronic inflammation. Below are detailed protocols for two commonly used models: Pristane-Induced Arthritis (PIA) and Experimental Autoimmune Encephalomyelitis (EAE) in rats.

Pristane-Induced Arthritis (PIA) in Rats

The PIA model in rats is a well-established model for rheumatoid arthritis, characterized by chronic, relapsing-remitting joint inflammation.[7][8]

Experimental Workflow:



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Caption: Experimental workflow for the PIA model.

Materials:

- Dark Agouti (DA) rats (female or male, 8-12 weeks old)
- Pristane (2,6,10,14-tetramethylpentadecane)
- Dalazatide
- Sterile saline or appropriate vehicle for Dalazatide
- Syringes and needles for injection



· Calipers for paw swelling measurement

Procedure:

- Disease Induction:
 - Anesthetize the rats using an appropriate method (e.g., isoflurane).
 - Administer a single intradermal injection of 150 μL of pristane at the base of the tail.[8]
- Monitoring and Clinical Scoring:
 - Monitor the animals daily for the onset of arthritis, which typically occurs 10-14 days after pristane injection.[7]
 - Once arthritis is observed, begin clinical scoring daily. A common scoring system is as follows:[9][10]
 - 1 point for each swollen or red toe
 - 1 point for each swollen midfoot or knuckle
 - 5 points for each swollen ankle or wrist
 - The maximum score per paw is 15, and the maximum score per animal is 60.
- **Dalazatide** Treatment Regimen:
 - Upon the first signs of arthritis (clinical score > 0), randomize the animals into treatment and control groups.
 - Administer Dalazatide or vehicle via subcutaneous injection. A suggested starting dose is
 100 μg/kg, administered daily or every other day.[9]
 - Continue treatment for the duration of the study (e.g., 21-28 days).
- Outcome Measures:
 - Primary: Daily clinical arthritis score.



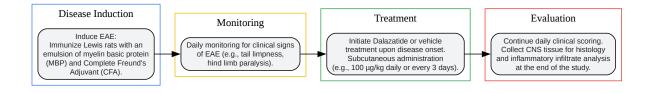
Secondary:

- Paw swelling: Measure the thickness of the ankle joints using calipers at regular intervals.
- Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
- Inflammatory markers: Collect blood samples to measure systemic inflammatory cytokines (e.g., TNF-α, IL-6) and other relevant biomarkers.

Experimental Autoimmune Encephalomyelitis (EAE) in Rats

EAE is the most commonly used animal model for multiple sclerosis, characterized by T cell-mediated autoimmune inflammation of the central nervous system.[6]

Experimental Workflow:



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Caption: Experimental workflow for the EAE model.

Materials:

- Lewis rats (female, 8-12 weeks old)
- Myelin Basic Protein (MBP) or other encephalitogenic peptide/protein
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis



Dalazatide

- Sterile saline or appropriate vehicle for Dalazatide
- Syringes and needles for injection

Procedure:

- Disease Induction:
 - Prepare an emulsion of MBP in CFA.
 - Inject the emulsion subcutaneously at the base of the tail or in the hind footpads.
- Monitoring and Clinical Scoring:
 - Monitor the animals daily for the onset of clinical signs of EAE, typically appearing 9-12 days post-immunization.
 - Score the animals daily based on the following scale:[11]
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Moribund
 - 5: Death
- **Dalazatide** Treatment Regimen:
 - Begin treatment upon the onset of clinical signs (score of 1).
 - Administer **Dalazatide** or vehicle subcutaneously. A suggested dosing regimen is 100 μg/kg daily or every 3 days.[12]



- Continue treatment for the duration of the study.
- Outcome Measures:
 - Primary: Daily clinical EAE score.
 - Secondary:
 - Body weight: Monitor daily as a measure of general health.
 - Histopathology: At the end of the study, collect the spinal cord and brain for histological analysis of inflammatory cell infiltration and demyelination.
 - Cytokine analysis: Isolate cells from the CNS and lymphoid organs to analyze the production of pro-inflammatory cytokines by T cells.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from **Dalazatide** treatment in the described chronic inflammatory models.

Table 1: Efficacy of **Dalazatide** in Rat Pristane-Induced Arthritis (PIA)

Treatment Group	Mean Peak Clinical Score (± SEM)	Paw Swelling (mm ± SEM)
Vehicle	12.5 ± 1.5	3.5 ± 0.3
Dalazatide (10 μg/kg)	8.0 ± 1.2	2.5 ± 0.2
Dalazatide (100 μg/kg)	4.5 ± 0.8	1.8 ± 0.2

Note: Data are representative and may vary based on experimental conditions.[12]

Table 2: Efficacy of **Dalazatide** in Rat Experimental Autoimmune Encephalomyelitis (EAE)



Treatment Group	Mean Peak Clinical Score (± SEM)	Cumulative Clinical Score (± SEM)
Placebo	3.2 ± 0.3	45 ± 5
Dalazatide (100 μg/kg, daily)	1.5 ± 0.2	20 ± 3
Dalazatide (100 μg/kg, every 3 days)	1.8 ± 0.3	25 ± 4

Note: Data are representative and may vary based on experimental conditions.[12]

Table 3: Effect of **Dalazatide** on Inflammatory Markers in a Clinical Psoriasis Trial (Phase 1b)

Inflammatory Marker	Mean Percent Change from Baseline (60 mcg/dose Dalazatide)	p-value vs. Placebo
IL-1ra	-20%	< 0.05
sTNF-R1	-15%	< 0.05
IL-17A	-25%	< 0.01
IFN-γ	-30%	< 0.01

Note: Data from a human clinical trial in plaque psoriasis, provided as a reference for the antiinflammatory effects of **Dalazatide**.[1]

Conclusion

Dalazatide demonstrates significant therapeutic potential in preclinical models of chronic inflammation by selectively targeting pathogenic effector memory T cells. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the efficacy and mechanism of action of **Dalazatide** in various autoimmune and inflammatory disease models. Careful adherence to these established protocols will ensure the generation of robust and reproducible data, facilitating the translation of this promising therapeutic candidate to the clinic.



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